

"Rubidium-85 vs Rubidium-87 for Bose-Einstein condensation"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rubidium-85

Cat. No.: B076637

[Get Quote](#)

A Comparative Guide to Rubidium-85 and Rubidium-87 for Bose-Einstein Condensation

For researchers venturing into the realm of ultracold atomic gases, the choice of atomic species is a critical first step. Among the alkali metals, rubidium has emerged as a workhorse, largely due to the accessibility of diode lasers at its 780 nm transition wavelength.^{[1][2]} Both of its stable isotopes, **Rubidium-85** (⁸⁵Rb) and Rubidium-87 (⁸⁷Rb), have been successfully condensed into a Bose-Einstein Condensate (BEC), a macroscopic quantum state of matter. However, their inherent physical properties lead to vastly different experimental approaches and research applications.

This guide provides an objective comparison of ⁸⁵Rb and ⁸⁷Rb for Bose-Einstein condensation, supported by experimental data and detailed methodologies, to assist researchers in selecting the appropriate isotope for their scientific goals.

Core Properties: A Tale of Two Isotopes

The fundamental differences between ⁸⁵Rb and ⁸⁷Rb for BEC experiments are rooted in their nuclear spin and, consequently, their collisional properties at ultracold temperatures. These properties are summarized below.

Property	Rubidium-85 (^{85}Rb)	Rubidium-87 (^{87}Rb)	Significance for BEC
Natural Abundance	72.2%	27.8%	Affects the initial loading efficiency of atoms from a vapor.
Nuclear Spin (I)	5/2	3/2	Influences the hyperfine structure and the number of available Feshbach resonances.
s-wave Scattering Length (a)	Negative ($a < 0$)[1][2]	Positive ($a > 0$)[3]	Crucial Parameter: Determines the nature of atom-atom interactions. Positive 'a' leads to repulsive, stable condensates. Negative 'a' leads to attractive interactions and condensate collapse unless externally modified.[3]
Interaction Tunability	Requires Feshbach resonance to achieve a stable BEC.[4]	Stable BEC possible without tuning; Feshbach resonances available for advanced experiments.[1][5]	The necessity of tuning for ^{85}Rb makes it experimentally more complex but also a versatile tool for studying interaction-dependent phenomena.

Bose-Einstein Condensation: A Comparative Analysis

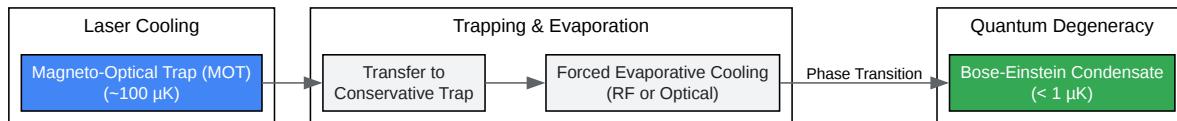
The sign of the s-wave scattering length is the most consequential factor distinguishing the two isotopes in the context of BEC.

Rubidium-87: The Straightforward Choice

Rubidium-87 was the first isotope of rubidium to be condensed and remains the more popular choice for many BEC experiments.[3][6] Its key advantage is a positive background scattering length ($a \approx +100 a_0$, where a_0 is the Bohr radius).[1][7] This positive value signifies that the atoms are mutually repulsive at low temperatures. This inherent repulsion provides stability to the condensate, preventing it from collapsing under its own attractive van der Waals forces.[3] This makes the path to achieving a BEC in ^{87}Rb relatively straightforward, relying on standard laser and evaporative cooling techniques.

Rubidium-85: The Tunable System

In stark contrast, ^{85}Rb possesses a large, negative background scattering length ($a \approx -443 a_0$).[8] This results in attractive interactions between atoms, making a simple evaporative cooling approach to BEC unfeasible. A condensate formed with attractive interactions is unstable and will collapse, leading to rapid atom loss, unless the number of atoms is kept very small (less than ~ 100).[9]


To overcome this challenge, experimentalists must employ a Feshbach resonance. By applying an external magnetic field of a specific strength (around 155 G), the scattering length of ^{85}Rb can be tuned from its large negative value to a positive one, rendering the interactions repulsive and enabling the formation of a large, stable condensate.[8][10] While this adds a layer of experimental complexity, it also provides a powerful tool: the ability to precisely control the strength and sign of the atom-atom interactions. This tunability is invaluable for studying phenomena such as condensate collapse ("Bosenova"), the formation of solitons, and Efimov states.[4]

Experimental Protocols and Methodologies

While the initial laser cooling stages are similar for both isotopes, the paths to quantum degeneracy diverge significantly during the trapping and evaporative cooling phases.

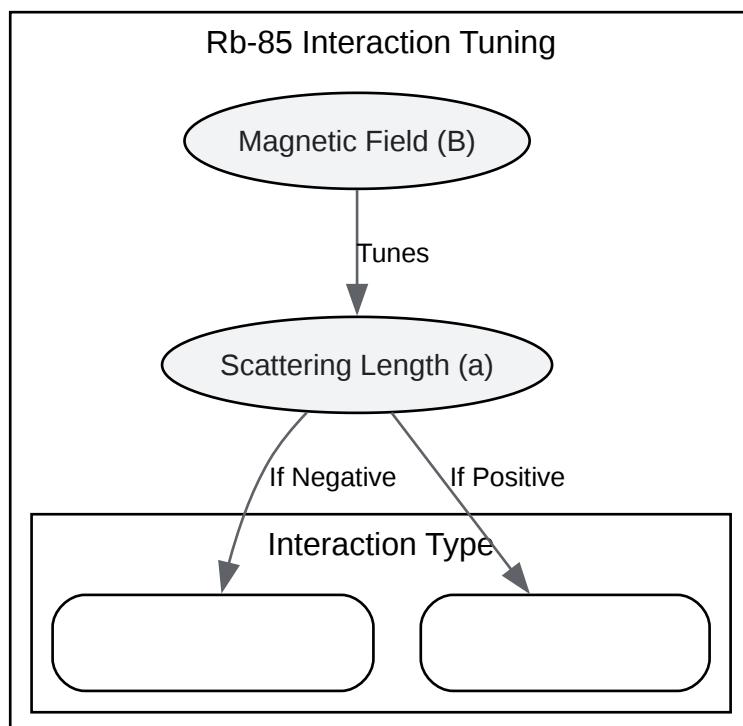
General Experimental Workflow

The creation of a Bose-Einstein condensate follows a general sequence of cooling and trapping stages.

[Click to download full resolution via product page](#)

Caption: General workflow for creating a Bose-Einstein Condensate.

Protocol for Rubidium-87


A standard method for producing a ⁸⁷Rb BEC involves direct evaporation in a magnetic or optical trap.[11][12]

- Laser Cooling: ⁸⁷Rb atoms from a vapor are first cooled and trapped in a standard magneto-optical trap (MOT) to temperatures of about 140 μK.[1][12]
- Transfer to a Conservative Trap: The pre-cooled atoms are then transferred into a conservative trap, which can be a magnetic trap (e.g., a QUIC trap) or an optical dipole trap. [11][13] In a magnetic trap, atoms are typically optically pumped into a "low-field-seeking" spin state, such as the |F=2, mF=2⟩ state.[12]
- Forced Evaporative Cooling: The crucial step of evaporative cooling is then performed. In a magnetic trap, a radio-frequency (RF) "knife" is used to selectively remove the most energetic atoms from the trap.[11] The remaining atoms rethermalize to a lower temperature through elastic collisions. This process is repeated, lowering the RF frequency to continuously cool the sample until the critical temperature for BEC is reached (typically around 100 nK).[11]

Protocol for Rubidium-85

Creating a stable ⁸⁵Rb BEC requires additional steps to manage its negative scattering length. [10][14]

- Laser Cooling: The initial laser cooling in a MOT is similar to that for ^{87}Rb .
- Sympathetic Cooling (Optional but Common): Due to unfavorable inelastic collision properties at high densities, direct evaporation of ^{85}Rb can be inefficient.[8] A common technique is to simultaneously trap ^{87}Rb and use it as a coolant to sympathetically cool the ^{85}Rb via inter-isotope collisions.[8][14]
- Feshbach Resonance Tuning: The atoms are transferred to a trap (typically an optical dipole trap, which allows for the application of a uniform magnetic field).[10][15] A precise magnetic field of approximately 155 G is applied to access a broad Feshbach resonance.[8][10] This field tunes the s-wave scattering length to a desired positive value (e.g., +200 a_0).[14]
- Evaporative Cooling in a Tuned State: With the interactions now repulsive, evaporative cooling can proceed efficiently. In an optical trap, this is achieved by gradually lowering the power of the trapping laser beams, which reduces the trap depth and allows the most energetic atoms to escape.[10][15] This process continues until a nearly pure condensate is formed.

[Click to download full resolution via product page](#)

Caption: Logical relationship for tuning ^{85}Rb interactions via a Feshbach resonance.

Quantitative Comparison and Experimental Data

The following table summarizes typical experimental parameters and outcomes for achieving BEC with both isotopes.

Parameter	Rubidium-85	Rubidium-87	Reference
Cooling Method	Sympathetic cooling with ^{87}Rb ; Feshbach resonance tuning required.	Direct evaporative cooling.	[11][14]
Trap Type	Typically optical dipole trap to allow for magnetic field control.	Magnetic trap or optical dipole trap.	[10][11]
Magnetic Field for BEC	~ 155 G (to tune scattering length).	Low field ($\sim 1\text{-}10$ G) sufficient to define quantization axis.	[8][16]
Typical Final Atom Number	$\sim 4 \times 10^4$	$\sim 2 \times 10^5$	[10][11]
Typical Critical Temperature (T _c)	Dependent on final trap geometry and atom number.	~ 100 nK	[11]

Conclusion

In summary, ^{87}Rb and ^{85}Rb present a clear trade-off between experimental simplicity and physical versatility.

- Rubidium-87 is the ideal choice for experiments where a stable, large-atom-number BEC is the primary requirement. Its naturally repulsive interactions make it a robust and reliable platform for studying fundamental BEC properties, atom interferometry, and quantum simulation without the complexity of precise magnetic field control.[3]

- **Rubidium-85** is the preferred system for researchers wishing to explore the physics of tunable interactions.[4] The necessity of using a Feshbach resonance to create a stable condensate is also its greatest strength, offering a unique laboratory to study quantum phenomena that are highly dependent on the nature of inter-particle forces, such as the dynamics of attractive gases and the formation of quantum droplets.

The selection between these two isotopes ultimately hinges on the specific scientific questions being addressed. For many foundational experiments in the field of ultracold atoms, the straightforward path to BEC with ⁸⁷Rb is advantageous. For investigations into the rich physics governed by interatomic forces, the tunable landscape offered by ⁸⁵Rb provides unparalleled opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Laser-Cooled Atoms: Rubidium – Uncertain Principles Archive [chadorzel.com]
- 2. Laser-Cooled Atoms: Rubidium | ScienceBlogs [scienceblogs.com]
- 3. quantum mechanics - Why is Rubidium-87 used for Bose-Einstein condensates? - Physics Stack Exchange [physics.stackexchange.com]
- 4. jila.colorado.edu [jila.colorado.edu]
- 5. [PDF] Feshbach resonances in rubidium 87: precision measurement and analysis. | Semantic Scholar [semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. /sup 85/rubidium-a Bose-Einstein condensate with adjustable interactions | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]
- 13. [0904.3314] Rapid production of ^{87}Rb BECs in a combined magnetic and optical potential [arxiv.org]
- 14. [1003.4819] Rb-85 tunable-interaction Bose-Einstein condensate machine [arxiv.org]
- 15. [1203.6598] Bose-Einstein condensation of ^{85}Rb by direct evaporation in an optical dipole trap [arxiv.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Rubidium-85 vs Rubidium-87 for Bose-Einstein condensation"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076637#rubidium-85-vs-rubidium-87-for-bose-einstein-condensation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com